molecular formula C14H20N2OS B7512110 4-methyl-N-(3-methylsulfanylphenyl)piperidine-1-carboxamide

4-methyl-N-(3-methylsulfanylphenyl)piperidine-1-carboxamide

Cat. No. B7512110
M. Wt: 264.39 g/mol
InChI Key: SVTLJTMSRXGSGO-UHFFFAOYSA-N
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Description

4-methyl-N-(3-methylsulfanylphenyl)piperidine-1-carboxamide, also known as 4-MeMABP, is a synthetic compound that belongs to the class of piperidine derivatives. It has been identified as a potential psychoactive substance and has gained attention from the scientific community due to its potential applications in research.

Mechanism of Action

The exact mechanism of action of 4-methyl-N-(3-methylsulfanylphenyl)piperidine-1-carboxamide is not fully understood. However, it is believed to act as a reuptake inhibitor of dopamine and norepinephrine. It has also been reported to have affinity for serotonin receptors, although the exact mechanism of action on these receptors is not clear.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well documented. However, it has been reported to have stimulant properties and may increase levels of dopamine and norepinephrine in the brain. It may also affect serotonin receptors, although the exact effects are not clear.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methyl-N-(3-methylsulfanylphenyl)piperidine-1-carboxamide in lab experiments is that it is a synthetic compound, which allows for more control over the purity and dosage of the substance. Additionally, it has been reported to have stimulant properties, which may make it useful in studies investigating the effects of stimulants on the central nervous system. However, one limitation of using this compound in lab experiments is that its exact mechanism of action is not fully understood, which may make it difficult to interpret the results of studies using this compound.

Future Directions

There are several potential future directions for research on 4-methyl-N-(3-methylsulfanylphenyl)piperidine-1-carboxamide. One area of interest is investigating its effects on dopamine and norepinephrine reuptake. Additionally, further studies are needed to investigate its effects on serotonin receptors and its potential therapeutic applications. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential interactions with other substances.

Synthesis Methods

The synthesis of 4-methyl-N-(3-methylsulfanylphenyl)piperidine-1-carboxamide involves the reaction of 4-methylpiperidine with 3-methylthiophenol in the presence of a catalyst such as palladium on carbon. The resulting product is then treated with acetic anhydride to form the final compound. The purity and yield of the compound can be improved by using different solvents and reaction conditions.

Scientific Research Applications

4-methyl-N-(3-methylsulfanylphenyl)piperidine-1-carboxamide has been used in various scientific research studies to investigate its potential pharmacological effects. It has been reported to have stimulant properties and has been used in studies to investigate its effects on the central nervous system. Additionally, it has been used in studies to investigate its effects on serotonin and dopamine receptors.

properties

IUPAC Name

4-methyl-N-(3-methylsulfanylphenyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2OS/c1-11-6-8-16(9-7-11)14(17)15-12-4-3-5-13(10-12)18-2/h3-5,10-11H,6-9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVTLJTMSRXGSGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)NC2=CC(=CC=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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